molecular formula C8H16N4 B8015817 N3-butyl-1-methyl-1H-pyrazole-3,4-diamine

N3-butyl-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B8015817
M. Wt: 168.24 g/mol
InChI Key: DINRHFIAHGVYIO-UHFFFAOYSA-N
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Description

N3-butyl-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-butyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N3-butyl-1-methyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated reagents, nucleophiles; reactions may require catalysts or specific temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the pyrazole ring.

Scientific Research Applications

N3-butyl-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N3-butyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-3,4-diamine: Lacks the butyl group, which may affect its chemical properties and applications.

    N3-ethyl-1-methyl-1H-pyrazole-3,4-diamine:

Uniqueness

N3-butyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to the presence of both a butyl group and a methyl group on the pyrazole ring. This combination of substituents can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-N-butyl-1-methylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-3-4-5-10-8-7(9)6-12(2)11-8/h6H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINRHFIAHGVYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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